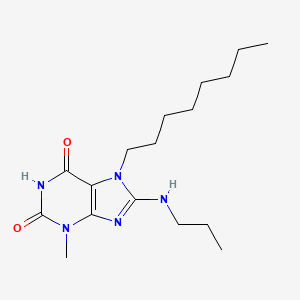

3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Description

3-Methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a methyl group at position 3, an octyl chain at position 7, and a propylamino group at position 8.

Properties

IUPAC Name |

3-methyl-7-octyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O2/c1-4-6-7-8-9-10-12-22-13-14(19-16(22)18-11-5-2)21(3)17(24)20-15(13)23/h4-12H2,1-3H3,(H,18,19)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAQBDZKCDZYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with octyl and propylamine groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties of analogous compounds:

*Estimated based on molecular formula.

Key Observations :

- Position 8: The propylamino group provides hydrogen-bonding capability, contrasting with thiols (reactivity), ethynyl groups (rigidity), or aromatic substituents (π-π stacking) in analogues .

Biological Activity

3-Methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a purine base with methyl and propylamino substituents that may influence its biological activity.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that derivatives of purines often exhibit antitumor properties. For instance, compounds structurally related to 3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione have been shown to inhibit tumor growth in various cancer models. A notable study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Properties : Research has indicated that purine derivatives can modulate inflammatory responses. In vitro studies have shown that 3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

- Cytotoxicity : The compound's cytotoxic effects have been assessed using various cell lines. Results indicate that it exhibits dose-dependent cytotoxicity against certain cancer cell lines, which may be attributed to its ability to interfere with nucleic acid synthesis or function .

The exact mechanism by which 3-methyl-7-octyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione exerts its biological effects is still under investigation. However, it is hypothesized that it may act as an antagonist of adenosine receptors or inhibit enzymes involved in purine metabolism, thereby affecting cellular proliferation and survival pathways.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Antitumor Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models. | Suggests potential as a chemotherapeutic agent. |

| Inflammation Modulation | Reduced levels of TNF-alpha and IL-6 in treated cells. | Indicates possible therapeutic application in inflammatory disorders. |

| Cytotoxicity Assessment | Showed IC50 values ranging from 10 to 30 µM against various cancer cell lines. | Supports further exploration for cancer treatment options. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits moderate toxicity levels when administered orally, with symptoms including gastrointestinal distress and skin irritation at higher doses . Further studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.